molecular formula C16H17NO2 B2930229 (E)-2-(4-Methoxybenzylideneamino)-1-phenylethanol CAS No. 1283595-88-9

(E)-2-(4-Methoxybenzylideneamino)-1-phenylethanol

Cat. No.: B2930229
CAS No.: 1283595-88-9
M. Wt: 255.317
InChI Key: CAGMSXRZMNJGMT-GZTJUZNOSA-N
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Description

(E)-2-(4-Methoxybenzylideneamino)-1-phenylethanol is a Schiff base compound characterized by the presence of an imine group (C=N) formed by the condensation of an aldehyde and an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-Methoxybenzylideneamino)-1-phenylethanol typically involves the condensation reaction between 4-methoxybenzaldehyde and 2-amino-1-phenylethanol. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond, and the product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale equipment for reflux and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-Methoxybenzylideneamino)-1-phenylethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction of the imine group can yield the corresponding amine.

    Substitution: The methoxy group on the benzene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Products may include aldehydes, ketones, or carboxylic acids.

    Reduction: The primary product is the corresponding amine.

    Substitution: Products depend on the substituent introduced, such as brominated or nitrated derivatives.

Mechanism of Action

The mechanism of action of (E)-2-(4-Methoxybenzylideneamino)-1-phenylethanol involves its interaction with biological targets through the imine group. The compound can form coordination complexes with metal ions, which may enhance its biological activity. Additionally, the presence of the methoxy group and the phenyl ring contributes to its ability to interact with various molecular targets, influencing pathways related to inflammation, cancer, and microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-2-(4-Methoxybenzylideneamino)-1-phenylethanol is unique due to its specific combination of a methoxy-substituted benzylidene group and a phenylethanol moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(4-methoxyphenyl)methylideneamino]-1-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-19-15-9-7-13(8-10-15)11-17-12-16(18)14-5-3-2-4-6-14/h2-11,16,18H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAGMSXRZMNJGMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NCC(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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